molecular formula C13H12ClN7O2 B13874976 Ethyl 2-[4-(2-aminopyrimidin-5-yl)-6-chloropyrazolo[3,4-d]pyrimidin-1-yl]acetate

Ethyl 2-[4-(2-aminopyrimidin-5-yl)-6-chloropyrazolo[3,4-d]pyrimidin-1-yl]acetate

Cat. No.: B13874976
M. Wt: 333.73 g/mol
InChI Key: HCAXJGGHPVMTKK-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(2-aminopyrimidin-5-yl)-6-chloropyrazolo[3,4-d]pyrimidin-1-yl]acetate is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(2-aminopyrimidin-5-yl)-6-chloropyrazolo[3,4-d]pyrimidin-1-yl]acetate typically involves multiple steps. One common method starts with the preparation of 2-aminopyrimidine derivatives from acyclic starting materials, such as benzylidene acetones and ammonium thiocyanates. This process involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(2-aminopyrimidin-5-yl)-6-chloropyrazolo[3,4-d]pyrimidin-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(2-aminopyrimidin-5-yl)-6-chloropyrazolo[3,4-d]pyrimidin-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biological pathways and processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-[4-(2-aminopyrimidin-5-yl)-6-chloropyrazolo[3,4-d]pyrimidin-1-yl]acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from other similar compounds.

Properties

Molecular Formula

C13H12ClN7O2

Molecular Weight

333.73 g/mol

IUPAC Name

ethyl 2-[4-(2-aminopyrimidin-5-yl)-6-chloropyrazolo[3,4-d]pyrimidin-1-yl]acetate

InChI

InChI=1S/C13H12ClN7O2/c1-2-23-9(22)6-21-11-8(5-18-21)10(19-12(14)20-11)7-3-16-13(15)17-4-7/h3-5H,2,6H2,1H3,(H2,15,16,17)

InChI Key

HCAXJGGHPVMTKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=NC(=NC(=C2C=N1)C3=CN=C(N=C3)N)Cl

Origin of Product

United States

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